molecular formula C13H21ClN4O2 B2408797 2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2411198-39-3

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2408797
CAS No.: 2411198-39-3
M. Wt: 300.79
InChI Key: JLRVNRGXBMJOKB-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a triazole moiety

Properties

IUPAC Name

2-chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN4O2/c1-9(2)18-7-11(15-16-18)13(20)5-4-6-17(8-13)12(19)10(3)14/h7,9-10,20H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRVNRGXBMJOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C2(CCCN(C2)C(=O)C(C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the triazole moiety and the chloro group. The hydroxy group is usually introduced in the final steps to ensure its stability.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.

Scientific Research Applications

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving piperidine and triazole-containing compounds.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The piperidine ring and triazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The hydroxy group may also play a role in hydrogen bonding and stabilization of the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[3-hydroxy-3-(1-methyltriazol-4-yl)piperidin-1-yl]propan-1-one
  • 2-Chloro-1-[3-hydroxy-3-(1-ethyltriazol-4-yl)piperidin-1-yl]propan-1-one

Uniqueness

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one is unique due to the specific substitution pattern on the piperidine ring and the presence of the triazole moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

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